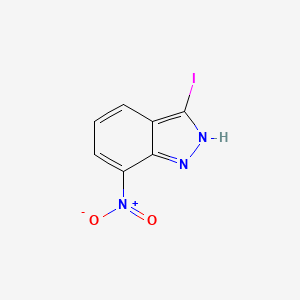

3-iodo-7-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQKINXVUVZMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479937 | |

| Record name | 3-iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864724-64-1 | |

| Record name | 3-iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-iodo-7-nitro-1H-indazole: A Keystone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-iodo-7-nitro-1H-indazole (CAS No: 864724-64-1). As a strategically functionalized heterocyclic compound, this compound serves as a pivotal building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and medicinal chemistry. The presence of a reactive iodine atom at the 3-position, coupled with the electron-withdrawing nitro group at the 7-position, imbues this molecule with a unique reactivity profile, making it an ideal substrate for a variety of cross-coupling reactions. This guide will delve into the nuanced aspects of its chemistry, offering field-proven insights and detailed methodologies for its use, thereby empowering researchers, scientists, and drug development professionals to leverage its full potential.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to mimic the purine core and participate in crucial hydrogen bonding interactions with biological targets, such as protein kinases, has cemented its status as a cornerstone in the design of novel therapeutics. The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its key functional groups: the iodo group, which is primed for carbon-carbon and carbon-heteroatom bond formation, and the nitro group, which can be readily transformed into other functionalities or utilized for its electron-withdrawing effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 864724-64-1 | |

| Molecular Formula | C₇H₄IN₃O₂ | |

| Molecular Weight | 289.03 g/mol | |

| Boiling Point | 458°C at 760 mmHg (Predicted) | [2] |

| Density | 2.24 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.818 (Predicted) | [2] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |

Note: Some physical properties are predicted and should be used as an estimate. Experimental verification is recommended.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves the direct iodination of the precursor, 7-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution, making this a feasible approach.[3]

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the nitration of 1H-indazole followed by the iodination of the resulting 7-nitro-1H-indazole.

Caption: Conceptual synthetic pathway to this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure adapted from methods for the C-3 iodination of substituted indazoles and should be optimized for specific laboratory conditions.[3][4]

Step 1: Synthesis of 7-Nitro-1H-indazole (Starting Material)

The synthesis of 7-nitro-1H-indazole is a known procedure and it serves as the key precursor.

Step 2: Iodination of 7-Nitro-1H-indazole

Materials:

-

7-Nitro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 7-nitro-1H-indazole (1.0 eq) in DMF.

-

To this solution, add potassium hydroxide (or potassium carbonate) (2.0-3.0 eq) and stir the mixture at room temperature.

-

Add a solution of iodine (1.5-2.0 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a saturated solution of sodium bisulfite to neutralize any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Base (KOH or K₂CO₃): The base is crucial for the deprotonation of the indazole N-H, which activates the ring towards electrophilic substitution at the C-3 position.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction.

-

Quenching with NaHSO₃: This step is essential to remove excess iodine, which simplifies the purification process.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The iodine atom at the C-3 position serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro group at the 7-position can enhance the reactivity of the C-I bond towards oxidative addition in the catalytic cycle.[5]

Sources

3-iodo-7-nitro-1H-indazole synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-iodo-7-nitro-1H-indazole

This guide provides a detailed exploration of the synthetic protocols for obtaining this compound, a key heterocyclic building block. This compound serves as a valuable intermediate for medicinal chemists and drug development professionals, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. The strategic placement of the nitro and iodo groups offers orthogonal handles for further chemical modification.

This document is structured to provide not just a series of steps, but a deep understanding of the underlying chemical principles, the rationale behind procedural choices, and the mechanistic pathways that govern the transformations.

Section 1: Strategic Retrosynthetic Analysis

The most logical and efficient synthetic strategy for this compound involves a two-part approach. First, the construction of the core indazole scaffold with the nitro group correctly positioned at C-7. Second, the regioselective introduction of an iodine atom at the C-3 position. The C-3 position is the most nucleophilic carbon on the 1H-indazole ring, making it the prime target for electrophilic substitution.

Caption: Retrosynthetic analysis of this compound.

Section 2: Synthesis of the Precursor: 7-Nitro-1H-indazole

The foundational step is the synthesis of the 7-nitro-1H-indazole core. The classical and effective method for this transformation is the diazotization of 2-methyl-6-nitroaniline, followed by an in situ intramolecular cyclization.

Causality and Mechanistic Insight

This reaction proceeds via the conversion of the primary aromatic amine of 2-methyl-6-nitroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is a potent electrophile. The unstable diazonium salt then undergoes a spontaneous cyclization, where the nucleophilic character of the ring, assisted by the loss of a proton from the methyl group, facilitates the formation of the pyrazole ring fused to the benzene core. This approach is a cornerstone of indazole synthesis from o-toluidine derivatives.[1][2]

Caption: Workflow for the synthesis of 7-Nitro-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted indazoles from o-toluidine precursors.[3][4]

Materials:

-

2-Methyl-6-nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.

-

Cooling: Cool the resulting solution to 15-20°C using a water bath.

-

Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the stirred aniline solution. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.

-

Reaction: After the addition is complete, continue stirring the mixture for 15-30 minutes.

-

Cyclization: Allow the solution to stand at room temperature for at least 72 hours to ensure complete cyclization. The color of the solution will typically darken during this period.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 7-nitro-1H-indazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

| Reagent | Molar Eq. | Purity | Notes |

| 2-Methyl-6-nitroaniline | 1.0 | >98% | Starting material |

| Sodium Nitrite | 1.0-1.1 | >97% | Added as a concentrated aqueous solution |

| Glacial Acetic Acid | Solvent | ACS Grade |

Section 3: Regioselective C-3 Iodination

With the 7-nitro-1H-indazole precursor in hand, the next critical step is the introduction of the iodine atom at the C-3 position. Direct electrophilic iodination is a highly effective and regioselective method for this transformation on the indazole scaffold.[5]

Causality and Mechanistic Insight

The high regioselectivity of this reaction is a direct consequence of the electronic properties of the 1H-indazole ring. The C-3 position is the most electron-rich and, therefore, the most nucleophilic carbon atom. The reaction is typically performed under basic conditions (e.g., using KOH). The base deprotonates the N-1 position, forming a resonance-stabilized indazolide anion. This greatly enhances the nucleophilicity of the ring system, particularly at C-3, which then readily attacks molecular iodine (I₂) in a classic electrophilic aromatic substitution-type mechanism.[6]

Caption: Mechanism of base-mediated C-3 iodination of indazole.

Detailed Experimental Protocol

This protocol is based on well-documented methods for the C-3 iodination of various indazole derivatives.[5][6]

Materials:

-

7-Nitro-1H-indazole

-

Potassium Hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃)

-

Ethyl Acetate

-

Brine

Procedure:

-

Setup: In a round-bottom flask, dissolve 7-nitro-1H-indazole in anhydrous DMF.

-

Base Addition: Add finely ground potassium hydroxide to the solution and stir for 20-30 minutes at room temperature to ensure the complete formation of the indazolide anion.

-

Iodine Addition: Add molecular iodine (I₂) portion-wise to the reaction mixture. Maintain stirring and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate or sodium bisulfite to quench the excess iodine. Stir until the dark color of iodine dissipates.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product as a solid.

| Reagent | Molar Eq. | Purity | Notes |

| 7-Nitro-1H-indazole | 1.0 | >95% | Starting material |

| Potassium Hydroxide | 3.0-4.0 | >85% | Used to form the anion |

| Iodine | 1.5-2.0 | >99% | Electrophile |

| DMF | Solvent | Anhydrous | Polar aprotic solvent |

Section 4: Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C₇H₄IN₃O₂ |

| Molecular Weight | 289.03 g/mol |

| Appearance | Expected to be a yellow to brown solid |

| Predicted ¹H NMR | Signals corresponding to the three aromatic protons on the indazole ring and a broad singlet for the N-H proton. |

| Mass Spectrometry | [M+H]⁺: 290.94 |

Section 5: Safety and Handling

-

Nitro Compounds: 7-Nitro-1H-indazole and its precursor are nitroaromatic compounds. They should be handled with care as they are potentially toxic and can be energetic.

-

Iodine: Iodine is corrosive and can cause severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium Hydroxide: KOH is a strong caustic base. Avoid contact with skin and eyes.

-

Solvents: DMF is a toxic solvent. Use appropriate engineering controls and PPE to minimize exposure.

References

- Yadav, G., & Singh, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.

- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]

- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Process for the preparation of substituted indazoles. (1976). Google Patents.

- Saggioro, F. P., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5549. [Link]

- Iodination reaction of commercial indazole. (n.d.). ResearchGate.

- Wang, F., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction.

- Goutam, U., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1347–1377. [Link]

- Kim, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2884–2892. [Link]

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (n.d.). ResearchGate.

- El-Mekabaty, A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(13), 4252. [Link]

- 7-Nitroindazole. (n.d.). Wikipedia.

- Filimonov, V. D., et al. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. ResearchGate.

- Cui, L., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4614–4617. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. soc.chim.it [soc.chim.it]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 3-iodo-7-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic considerations for 3-iodo-7-nitro-1H-indazole (CAS No: 864724-64-1). As a key heterocyclic building block, this compound holds significant potential in medicinal chemistry, particularly as an intermediate for the synthesis of kinase inhibitors and other targeted therapeutics. This document delves into the nuanced structural features of the molecule, offering insights into its reactivity and potential applications for researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive overview.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets, most notably protein kinases.[1] A number of approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole motif, underscoring its therapeutic relevance.[2] The unique electronic properties and hydrogen bonding capabilities of the indazole ring system make it an ideal bioisostere for other aromatic systems like indole.[2] The strategic functionalization of the indazole core is a cornerstone of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, this compound, is a trifunctionalized intermediate poised for versatile chemical elaboration. The iodine atom at the C3 position serves as a reactive handle for cross-coupling reactions, the nitro group at the C7 position acts as a powerful electron-withdrawing group and a potential precursor to an amino group, and the inherent reactivity of the indazole ring itself provides further opportunities for modification.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and potential for biological activity. A thorough understanding of its structural and electronic characteristics is therefore paramount for its effective utilization in synthetic chemistry.

Core Structure and Substituent Effects

This compound possesses a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The key structural features and their anticipated effects are outlined below:

-

Indazole Core: A 10-pi electron aromatic system that provides a rigid scaffold for the presentation of functional groups.

-

Iodine at C3: The iodine atom is a versatile functional group for synthetic transformations. Its large size and polarizability make it an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents at this position.

-

Nitro Group at C7: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the indazole ring, impacting its reactivity and the pKa of the N-H proton. The nitro group can be reduced to an amino group, which can then be further functionalized, opening up another avenue for structural diversification.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively reported, the following properties can be predicted based on its structure and data from related compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₄IN₃O₂ | |

| Molecular Weight | 289.03 g/mol | |

| CAS Number | 864724-64-1 | |

| Appearance | Expected to be a solid | General property of similar small molecules |

| Boiling Point | 458°C at 760 mmHg | [2] |

| Density | 2.24 g/cm³ | [2] |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | [3] |

Crystallographic Insights from Analogues

Direct X-ray crystallographic data for this compound is not available in the public domain. However, analysis of the crystal structure of the related compound, 7-nitro-1H-indazole, reveals key structural features that are likely to be conserved.[4][5] In 7-nitro-1H-indazole, there is evidence of an intramolecular hydrogen bond between an oxygen atom of the nitro group and the N-H of the indazole ring. The crystal packing is further stabilized by intermolecular hydrogen bonding and pi-stacking interactions between the indazole rings.[5] It is plausible that this compound would also exhibit significant intermolecular interactions, influencing its solid-state properties. The planarity of the indazole ring system is expected, with the nitro group likely being slightly twisted out of the plane of the ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The electron-withdrawing nitro group will significantly deshield adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | ~8.0-8.2 | d | ~8-9 |

| H5 | ~7.4-7.6 | t | ~8 |

| H6 | ~7.8-8.0 | d | ~7-8 |

| NH | >10 | br s | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon bearing the iodine (C3) will be significantly shielded due to the heavy atom effect, while the carbon attached to the nitro group (C7) will be deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~90-100 |

| C3a | ~120-125 |

| C4 | ~125-130 |

| C5 | ~120-125 |

| C6 | ~115-120 |

| C7 | ~145-150 |

| C7a | ~140-145 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z 288.9348 (for the monoisotopic mass).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Asymmetric NO₂ Stretch | 1520-1560 |

| Symmetric NO₂ Stretch | 1345-1385 |

| C-I Stretch | 500-600 |

Synthesis and Reactivity

This compound is a synthetic intermediate, and its preparation and subsequent reactions are of key interest to medicinal chemists.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the diazotization of a substituted aniline followed by iodination. A general, two-step procedure is outlined below, based on established methodologies for the synthesis of substituted indazoles.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Conceptual):

Step 1: Synthesis of 7-Nitro-1H-indazole

-

Dissolve 2-methyl-6-nitroaniline in a suitable acidic solvent (e.g., glacial acetic acid or aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The cyclization to form 7-nitro-1H-indazole may require heating.

-

Work up the reaction by neutralization and extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Iodination of 7-Nitro-1H-indazole

-

Dissolve 7-nitro-1H-indazole in a suitable solvent such as DMF.

-

Add a base, such as potassium hydroxide, to the solution.

-

Add a solution of iodine in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.

-

Extract the product with an organic solvent.

-

Purify the crude this compound by column chromatography.

Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening. Its primary application lies in the development of kinase inhibitors. The 3-position can be functionalized with various aromatic and heteroaromatic groups to target the ATP-binding pocket of kinases, while the 7-position can be modified to improve solubility and other drug-like properties. Furthermore, indazole derivatives have shown promise in other therapeutic areas, including as neuroprotective agents and inhibitors of nitric oxide synthase.[6]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling related nitroaromatic and iodo-substituted compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled with care. The GHS classification for the related 7-nitroindazole includes warnings for acute toxicity (oral), skin irritation, serious eye irritation, and suspected carcinogenicity.[4]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for the development of novel therapeutics. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this guide provides a robust, predictive framework for its molecular structure, properties, and reactivity based on established chemical principles and data from analogous compounds. It is anticipated that this molecule will continue to be a valuable tool for researchers in the field of medicinal chemistry and drug discovery.

References

- PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information.

- Baron, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12755-12763. [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997-6008. [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- Acta Crystallographica Section C: Crystal Structure Communications. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. 56(Pt 12), 1503-4. [Link]

- Wikipedia. (n.d.). 7-Nitroindazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

3-iodo-7-nitro-1H-indazole CAS number

An In-depth Technical Guide to 3-iodo-7-nitro-1H-indazole (CAS: 864724-64-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. Identified by its CAS Number 864724-64-1, this compound features a strategically functionalized indazole scaffold, making it a valuable precursor for the synthesis of complex, biologically active molecules.[1] This document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its applications in drug discovery, particularly its role as an intermediate for developing novel therapeutics. The guide synthesizes field-proven insights with established chemical principles to serve as an essential resource for professionals engaged in pharmaceutical research and development.

Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole that has gained attention as a versatile intermediate. The unique arrangement of the iodo group at the C-3 position and the nitro group at the C-7 position provides two distinct and orthogonal handles for chemical modification, a highly desirable trait in the construction of compound libraries for drug screening.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 864724-64-1 | [1] |

| Molecular Formula | C₇H₄IN₃O₂ | [1] |

| Molecular Weight | 289.03 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | White to Yellow Solid | Inferred from similar compounds |

| Boiling Point | 458°C at 760 mmHg | [1] |

| Density | 2.24 g/cm³ | [1] |

| Flash Point | 230.8°C | [1] |

| SMILES | C1=CC2=C(NN=C2C(=C1)[O-])I |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the direct electrophilic iodination of the precursor, 7-nitro-1H-indazole. The indazole ring system is electron-rich, and the C-3 position is particularly susceptible to electrophilic attack. This reactivity is analogous to the functionalization of other electron-rich heterocyclic systems. While various iodinating reagents can be employed, a common and effective method involves the use of molecular iodine (I₂) in the presence of a base.

Expert Rationale for Synthetic Route

The choice of direct C-3 iodination is based on established indazole chemistry. The nitrogen atoms in the pyrazole ring moiety activate the C-3 position, making it the most nucleophilic carbon. The reaction proceeds via an electrophilic aromatic substitution mechanism. The base is crucial as it deprotonates the N-1 position of the indazole, forming an indazolide anion. This anion is significantly more electron-rich than the neutral indazole, thereby accelerating the rate of electrophilic attack by iodine. This approach avoids the need for more complex multi-step syntheses involving protection-deprotection strategies or harsh organometallic reagents.

Detailed Experimental Protocol: C-3 Iodination of 7-Nitro-1H-indazole

Materials:

-

7-Nitro-1H-indazole (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 7-nitro-1H-indazole (1.0 eq) in DMF, add the base (e.g., K₂CO₃, 2.0 eq).

-

Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the indazolide anion.

-

Add molecular iodine (1.1 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility in Drug Discovery

The synthetic value of this compound lies in its dual reactivity. The C-3 iodo substituent and the C-7 nitro group serve as versatile handles for introducing molecular diversity, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

A. Palladium-Catalyzed Cross-Coupling Reactions at C-3

The carbon-iodine bond at the C-3 position is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to synthesize 3-aryl or 3-heteroaryl indazoles.

-

Heck Coupling: Reacts with alkenes to introduce vinyl groups, creating 3-alkenyl indazoles.[3]

-

Sonogashira Coupling: Reacts with terminal alkynes to form 3-alkynyl indazoles.

-

Buchwald-Hartwig Amination: Reacts with amines to generate 3-aminoindazole derivatives.

These reactions are fundamental in drug discovery, enabling the rapid generation of analog libraries to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

B. Transformation of the C-7 Nitro Group

The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group.

-

Nitro Group Reduction: The reduction of the nitro group to a primary amine (7-amino-3-iodo-1H-indazole) is typically achieved using reagents like iron powder in ammonium chloride, tin(II) chloride, or catalytic hydrogenation.[4] This resulting amine is a key nucleophile and can be further derivatized through:

-

Amide or sulfonamide bond formation.

-

Reductive amination.

-

Formation of ureas or thioureas.

-

This sequential functionalization strategy (cross-coupling at C-3 followed by nitro reduction and derivatization at C-7, or vice versa) allows for the construction of highly complex, trisubstituted indazoles from a single, versatile starting material.

Reactivity and Derivatization Diagram

Caption: Key synthetic transformations of this compound.

Applications in Biological Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound makes it a particularly relevant starting point for several therapeutic areas.

-

Oncology: The compound has been identified as an effective inhibitor of murine leukemia by inhibiting DNA synthesis and cell cycle progression. Its utility as a scaffold for kinase inhibitors—a critical class of anti-cancer agents—is a primary focus of its application.[4][5] By using the cross-coupling and functionalization strategies described above, researchers can synthesize libraries of indazole derivatives to target specific kinases implicated in tumor growth and proliferation.

-

Neuroscience and Inflammation: The parent scaffold, 7-nitroindazole, is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[6][7][8] nNOS is an enzyme involved in various physiological and pathological processes in the brain. Its inhibition has been explored as a therapeutic strategy for neurodegenerative diseases, stroke, and pain.[6][7] Derivatives of 7-nitroindazole, such as the 3-iodo compound, are therefore of significant interest for developing next-generation NOS inhibitors with improved potency, selectivity, or pharmacokinetic profiles.[1]

-

Antiparasitic Agents: Other substituted nitroindazole derivatives have been investigated for their activity against parasites like Trypanosoma cruzi and Leishmania.[9][10] The nitro group itself can be crucial for the mechanism of action in some antiparasitic drugs, while the ability to functionalize the C-3 position allows for tuning the molecule's properties to enhance efficacy and reduce host toxicity.

Conclusion

This compound (CAS: 864724-64-1) is a high-value synthetic intermediate with significant potential in drug discovery and development. Its strategic design, featuring two chemically distinct and versatile functional groups, enables the efficient construction of diverse molecular architectures. The well-established reactivity of the C-3 iodo group in palladium catalysis and the facile transformation of the C-7 nitro group provide a robust platform for SAR exploration. Grounded in the proven biological activity of the indazole scaffold against cancer and in nNOS inhibition, this compound serves as a critical starting material for the next generation of targeted therapeutics.

References

- LookChem. (n.d.). Cas 864724-64-1, 3-Iodo-7-nitroindazole. [Link]

- PubChem. (n.d.). 7-Nitroindazole.

- Taylor & Francis. (n.d.). 7-Nitroindazole – Knowledge and References. [Link]

- ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]

- PubMed Central. (n.d.).

- Royal Society of Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- RSC Advances. (2018).

- PubChem. (n.d.). 3-Iodo-6-nitroindazole.

- ChemRxiv. (2025).

- Wikipedia. (n.d.). 7-Nitroindazole. [Link]

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

- 1. Cas 864724-64-1,3-Iodo-7-nitroindazole | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-iodo-7-nitro-1H-indazole

An In-depth Technical Guide to the Biological Activity of 3-Iodo-7-Nitro-1H-Indazole: From Direct Cytotoxicity to a Scaffold for Drug Discovery

Introduction

The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents that have successfully transitioned into clinical practice.[1][2][3] Indazole-based drugs such as axitinib and pazopanib are established treatments in oncology, underscoring the scaffold's utility in developing potent and selective modulators of biological targets.[1][3] Within this important class of compounds, this compound presents a compelling case study. It is a molecule with a dual identity: it possesses intrinsic, direct biological activity and also serves as a highly versatile synthetic intermediate for the generation of more complex, biologically active molecules.

This technical guide provides a comprehensive analysis of this compound for researchers, scientists, and drug development professionals. We will delve into its documented anti-leukemic properties, explore its strategic application as a foundational building block in medicinal chemistry, and place its activity within the broader pharmacological context of its key functional groups. The narrative will move from its direct effects to its potential as a precursor, providing both mechanistic insights and actionable experimental protocols.

Part 1: Direct Biological Activity of this compound

While many substituted indazoles are valued primarily as intermediates, this compound has been identified as having direct and potent anticancer properties. This intrinsic activity distinguishes it as a lead compound worthy of investigation in its own right.

Anti-Leukemic Properties

Published data indicates that this compound is an effective inhibitor of murine leukemia and has demonstrated efficacy against human leukemia cells in in vitro studies. Specifically, it has been shown to inhibit the growth of L1210 murine leukemia cells.

1.1.1 Mechanism of Action

The primary mechanism underlying its anti-leukemic effect is the inhibition of DNA synthesis and subsequent disruption of cell cycle progression. By interfering with these fundamental processes of cell proliferation, the compound effectively halts the rapid division characteristic of cancer cells. This mode of action is common among cytotoxic agents, but the specific molecular targets within these pathways for this compound remain to be fully elucidated.

Quantitative Data Summary

The following table summarizes the reported . It is important to note that while its efficacy is documented, specific IC₅₀ values against a broad panel of cell lines are not yet widely available in the public domain, representing a key area for future research.

| Compound | Biological Activity | Target Cell Line(s) | Proposed Mechanism | Reference |

| This compound | Anti-leukemic | L1210 (murine leukemia), Human leukemia cells | Inhibition of DNA synthesis and cell cycle progression |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

To quantitatively assess the cytotoxic activity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality Behind Experimental Choices:

-

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

-

Controls: A vehicle control (e.g., DMSO without the compound) is essential to account for any solvent effects, while a positive control (a known cytotoxic drug) validates the assay's performance.

Step-by-Step Methodology: [4][5][6]

-

Cell Seeding: Plate leukemia cells (e.g., K562, L1210) in a 96-well microplate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell recovery and adherence (if applicable).

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with this range of concentrations and incubate for an additional 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 492 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—by plotting the percentage of cell viability against the compound concentration.

Part 2: A Versatile Intermediate for Drug Discovery

Beyond its intrinsic activity, the true power of this compound lies in its chemical architecture, which makes it an ideal starting point for the synthesis of diverse compound libraries.

Key Reactive Sites for Functionalization

The molecule possesses two orthogonal reactive "handles" that can be addressed with high chemical selectivity:

-

The C3-Iodo Group: This is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7][8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR).

-

The C7-Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂).[7][10] This amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing a means to modulate physicochemical properties like solubility or to introduce new hydrogen bond donors/acceptors for target engagement.

Application in Kinase Inhibitor Synthesis

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors.[10][11] this compound serves as an excellent precursor for novel kinase inhibitor candidates. A typical drug discovery workflow would involve using the C3-iodo position to introduce moieties that occupy the ATP-binding site, while derivatization of the C7-amino group (post-reduction) can be used to engage with the solvent-exposed region, often improving selectivity and pharmacokinetic properties.

Experimental Protocol: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds. The following is a representative protocol for coupling an arylboronic acid to the C3 position.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst (e.g., Pd(dppf)Cl₂) is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Ligand: A phosphine ligand (e.g., dppf) stabilizes the palladium center and modulates its reactivity.

-

Base: A base (e.g., Na₂CO₃) is required for the transmetalation step, activating the boronic acid.

-

Solvent: A mixture of an organic solvent and water (e.g., DME/H₂O) is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology: [12]

-

Reaction Setup: In a reaction vessel, combine this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and a base like Na₂CO₃ (2-3 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 120°C), often using microwave irradiation to accelerate the reaction, for the required time (e.g., 1 hour).

-

Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 3-aryl-7-nitro-1H-indazole.

Part 3: Broader Pharmacological Context

The can be further understood by examining the well-characterized pharmacology of its core components, particularly the 7-nitroindazole moiety.

The 7-Nitro Group and Nitric Oxide Synthase (NOS) Inhibition

The parent compound, 7-nitroindazole (7-NI), is a well-known, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS).[13][14]

-

Mechanism: 7-NI acts as a competitive inhibitor at the active site of the nNOS enzyme, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[7] This action blocks the synthesis of nitric oxide (NO), a critical neurotransmitter and signaling molecule in the nervous system.[7][13]

-

Therapeutic Implications: Inhibition of nNOS by 7-NI has been shown in preclinical models to produce significant neuroprotective and analgesic (pain-relieving) effects.[7][13][15]

-

Relevance: While this compound has not been explicitly profiled for NOS inhibition in the available literature, its structural similarity to 7-NI makes this a highly plausible and compelling area for future investigation. The iodine atom at the C3 position could potentially modulate its potency and selectivity for nNOS versus other NOS isoforms (e.g., eNOS, iNOS).

The Nitro Group and Reductive Activation

A separate, well-established mechanism for nitroaromatic compounds involves their reductive activation into cytotoxic species.[7][16]

-

Mechanism: In anaerobic environments, such as those found in certain bacteria and protozoan parasites, nitroreductase enzymes can reduce the nitro group.[7] This process generates a highly reactive nitro radical anion and other intermediates that cause cellular damage, primarily by covalently modifying and breaking DNA strands, leading to cell death.[7]

-

Therapeutic Implications: This mechanism is the basis for the antiparasitic activity of many nitroaromatic drugs. Substituted nitroindazoles have shown particular efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][17]

-

Relevance: This provides another potential, albeit unconfirmed, therapeutic application for this compound as an antimicrobial or antiparasitic agent, contingent on its ability to be activated by pathogen-specific nitroreductases.

Conclusion and Future Directions

This compound is a molecule of significant interest to the drug discovery community. It possesses documented anti-leukemic activity through the inhibition of DNA synthesis and cell cycle progression. Concurrently, its structure, featuring orthogonal iodo and nitro functionalities, makes it an exceptionally valuable building block for the synthesis of compound libraries targeting a wide range of diseases, most notably as kinase inhibitors.

The strong precedent set by its parent structure, 7-nitroindazole, suggests a high probability of activity as a neuronal nitric oxide synthase inhibitor, opening avenues for research in neuroprotection and analgesia. To fully realize the therapeutic potential of this compound, the following future work is recommended:

-

Quantitative Biological Profiling: Determine IC₅₀ values against a comprehensive panel of cancer cell lines to establish its potency and selectivity.

-

Mechanistic Elucidation: Investigate the precise molecular targets responsible for its anti-leukemic effects.

-

NOS Inhibition Assays: Screen for inhibitory activity against all three nitric oxide synthase isoforms (nNOS, eNOS, iNOS) to confirm its potential in neuroscience and assess its selectivity.

-

Antimicrobial/Antiparasitic Screening: Evaluate its efficacy against relevant anaerobic pathogens, such as Trypanosoma cruzi, to explore its potential via reductive activation.

-

Medicinal Chemistry Campaigns: Synthesize focused libraries of derivatives via cross-coupling and nitro-group functionalization to build a robust structure-activity relationship (SAR) profile for its various biological activities.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, both as a direct therapeutic agent and as a foundational scaffold for the next generation of medicines.

References

- Anderson, R. F., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry.

- Calianno, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett.

- Almstead, N. G., et al. (2006). Methods for preparing indazole compounds. Google Patents.

- National Center for Biotechnology Information. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.

- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- National Center for Biotechnology Information. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships.

- ResearchGate. (n.d.). Structural activity relationship (SAR) of compound 7 analogues.

- El-Malah, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports.

- National Center for Biotechnology Information. (2001). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. PubMed.

- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review.

- Wikipedia. (n.d.). 7-Nitroindazole.

- National Center for Biotechnology Information. (1995). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. PubMed.

- ResearchGate. (n.d.). (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.

- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

- National Center for Biotechnology Information. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed.

- National Center for Biotechnology Information. (n.d.). 7-Nitroindazole. PubChem.

- National Center for Biotechnology Information. (1995). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. PubMed.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 13. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 14. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

3-iodo-7-nitro-1H-indazole solubility data

An In-Depth Technical Guide to the Solubility Assessment of 3-iodo-7-nitro-1H-indazole

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the development of complex therapeutic agents, including kinase inhibitors.[1] A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective use in both synthetic reactions and early-stage drug discovery screening. This guide addresses the notable absence of public solubility data for this compound by providing a comprehensive, field-proven framework for its determination. We present a detailed protocol based on the gold-standard shake-flask method for thermodynamic solubility assessment, coupled with a robust HPLC-UV method for quantification. This document is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions required to generate reliable and reproducible solubility data.

Introduction: The Significance of this compound

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[2] this compound, with its distinct functional groups—an iodinated carbon for cross-coupling reactions, a nitro group for further functionalization, and the indazole core—serves as a versatile precursor for synthesizing diverse libraries of potential drug candidates.[1]

Solubility is a critical determinant of a compound's utility. In process chemistry, it dictates solvent choice for reactions and purification. In pharmacology, aqueous solubility profoundly impacts biological assay reliability and is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Given the increasing prevalence of poorly soluble compounds in drug discovery pipelines, the early and accurate assessment of solubility is essential to avoid costly late-stage failures.[4]

This guide provides the necessary protocols to systematically characterize the solubility of this compound in a range of pharmaceutically relevant solvents.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 864724-64-1 | [1] |

| Molecular Formula | C₇H₄IN₃O₂ | [1] |

| Molecular Weight | 289.03 g/mol | [1] |

| Appearance | Powder (typical for similar compounds) | Assumed |

| Primary Use | Synthetic cross-coupling intermediate | [1] |

Principles of Solubility Determination

Understanding the distinction between kinetic and thermodynamic solubility is crucial for selecting the appropriate experimental design.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound, predissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[5][6] It is useful for early-stage screening but can often overestimate the true solubility.

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with an excess of the solid phase.[3] It is the definitive measure required for biopharmaceutical classification and formulation development. The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[7][8]

This guide focuses on the rigorous determination of thermodynamic solubility , which provides the most reliable and fundamental data for research and development.

Experimental Workflow for Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is designed to be a self-validating system by ensuring that equilibrium is reached and accurately measured.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of solvents is critical. We begin with aqueous buffers across the physiological pH range (1.2 to 6.8) as recommended by ICH guidelines, as this is most relevant to oral drug absorption.[9] Organic and co-solvents common in pharmaceutical development (e.g., DMSO, Ethanol, PEG 400) are included to establish a broader solubility profile for formulation and synthesis applications.[10][11]

-

Temperature Control: Solubility is temperature-dependent. Experiments are conducted at 37 ± 1 °C to mimic physiological conditions relevant to biopharmaceutical assessment.[7][9]

-

Equilibration Time: Reaching true equilibrium is the most critical and time-consuming step. An incubation period of 24 to 48 hours with continuous agitation is typically sufficient for most compounds to ensure the dissolution process has completed.[12][13]

-

Excess Solid: The presence of undissolved solid material at the end of the experiment is essential visual proof that a saturated solution has been achieved and equilibrium has been established.[8]

Experimental Workflow Diagram

Caption: Thermodynamic solubility determination workflow using the shake-flask method.

Step-by-Step Protocol

Materials:

-

This compound (solid powder)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Solvent Panel (suggested):

Procedure:

-

Preparation: Add an excess amount (e.g., 2-5 mg) of this compound to a series of labeled vials. The exact mass should be sufficient to ensure solid material remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent or buffer to the corresponding vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[13]

-

Phase Separation:

-

After incubation, visually inspect each vial to confirm the presence of undissolved solid. This is a critical checkpoint.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.

-

-

Quantification:

-

Prepare necessary dilutions of the clear filtrate with the appropriate mobile phase to ensure the concentration falls within the linear range of the HPLC calibration curve.

-

Analyze the samples using the validated HPLC-UV method described in Section 4.

-

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for quantifying the concentration of the dissolved analyte in the filtered supernatant.[14][15]

Analytical Workflow Diagram

Caption: HPLC-UV quantification workflow for solubility determination.

Step-by-Step Protocol for HPLC Method Development

This protocol provides a starting point for developing a suitable quantification method. The method must be validated for linearity, accuracy, and precision.

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, UV-Vis or Diode Array Detector.[16]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for maximal absorbance between 220-400 nm; a nitroaromatic compound is likely to have strong absorbance around 254 nm or higher.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Curve Preparation:

-

Prepare a primary stock solution of this compound at 1 mg/mL in DMSO.

-

Perform a serial dilution of the stock solution with mobile phase to create a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve. Plot the peak area against the known concentration of each standard. The curve should have a correlation coefficient (r²) of >0.995.

-

Inject the diluted filtrate samples from the solubility experiment.

-

-

Calculation:

-

Determine the concentration of the diluted sample from its peak area using the linear regression equation of the standard curve.

-

Calculate the original solubility in the vial by multiplying the measured concentration by the dilution factor.

Solubility (µg/mL) = Concentration from Curve (µg/mL) × Dilution Factor

-

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Thermodynamic Solubility of this compound at 37 °C

| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value |

| PBS | 7.4 | Experimental Value | Calculated Value |

| Ethanol | N/A | Experimental Value | Calculated Value |

| DMSO | N/A | Experimental Value | Calculated Value |

| PEG 400 | N/A | Experimental Value | Calculated Value |

Note: The molar solubility (µM) is calculated by dividing the solubility in µg/mL by the molecular weight (289.03 g/mol ) and multiplying by 1000.

Conclusion

While this compound is a valuable research tool, the lack of fundamental physicochemical data like solubility presents a significant hurdle to its efficient application. The protocols detailed in this guide provide a robust and scientifically rigorous framework for researchers to generate this critical data. By systematically applying the shake-flask method for thermodynamic solubility and a validated HPLC-UV method for quantification, scientists can confidently characterize this compound, enabling more informed decisions in solvent selection for synthesis, reaction optimization, and the design of early-stage biological screens. This foundational knowledge is indispensable for accelerating the journey of discovery from a chemical building block to a potential therapeutic agent.

References

- AIChE. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection.

- Khan Academy. (n.d.). pH and solubility.

- Kolář, P., et al. (2007). Solvent selection for pharmaceuticals. ResearchGate.

- askIITians. (2025, March 11). How does pH affect solubility?.

- Strickley, R. G. (2004). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar.

- International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.

- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Chemistry Unleashed. (2025, December 19). What Is The Role Of pH In Chemical Solubility? [Video]. YouTube.

- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. (Note: This is a representative authoritative source on privileged scaffolds, not from the initial search, but supports the introductory context).

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BioDuro. (n.d.). ADME Solubility Assay.

- World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for additional strengths of immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937.

- Dewick, P. M. (2013). Essentials of Organic Chemistry: For Students of Pharmacy, Medicinal Chemistry and Biological Chemistry. John Wiley & Sons. (Note: This is a representative authoritative source on HPLC principles, not from the initial search, but supports the analytical context).

- ICCVAM. (2003, September 24). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9.

- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Biomedical Analysis, 25(1-2), 199-204.

- Tsinman, K., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 169-178.

- Jain, A., et al. (2011). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate.

- Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-6.

- Völgyi, G., et al. (2013). Parameters of HPLC system used in solubility experiments for concentration measurement. ResearchGate.

- Zhelyazkova, V., & Georgieva, M. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(B), 73-77.

- El-Aneed, A., et al. (2019). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. SciForum.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. scielo.br [scielo.br]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. bcc.bas.bg [bcc.bas.bg]

A Technical Guide to the Synthesis of 7-Substituted 1H-Indazoles: Strategies and Methodologies for Drug Discovery

Introduction: The Strategic Importance of the 7-Substituted 1H-Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] Among the various substitution patterns on the indazole ring, functionalization at the 7-position has garnered significant attention. This specific substitution allows for the modulation of a compound's physicochemical properties and its interaction with biological targets. For instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase, highlighting the critical role of the C-7 substituent in directing biological activity.[4]

The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and often more synthetically accessible isomer.[1] This guide provides an in-depth exploration of the key synthetic strategies for accessing 7-substituted 1H-indazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these methods, offering not just protocols, but a rationale for their application.

Core Synthetic Strategies for C-7 Functionalization

The regioselective introduction of substituents at the C-7 position of the 1H-indazole core presents a unique synthetic challenge. Several powerful methodologies have been developed to address this, each with its own set of advantages and limitations. This section will detail three prominent strategies: Directed ortho-Metalation (DoM), Palladium-Catalyzed Cross-Coupling of Pre-functionalized Indazoles, and modern C-H Activation/Annulation approaches.

Directed ortho-Metalation (DoM): A Precision Tool for C-7 Substitution